
N-(2,4-dimethylphenyl)-3-(3,4,5-trimethyl-1H-pyrazol-1-yl)butanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,4-dimethylphenyl)-3-(3,4,5-trimethyl-1H-pyrazol-1-yl)butanamide, also known as DMPT, is a chemical compound that has been widely used in scientific research. It is a synthetic analog of the natural compound 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP), which is known to cause Parkinson's disease-like symptoms in humans and primates. DMPT has been used as a tool to study the underlying mechanisms of Parkinson's disease and other neurological disorders.
Mecanismo De Acción
N-(2,4-dimethylphenyl)-3-(3,4,5-trimethyl-1H-pyrazol-1-yl)butanamide exerts its neurotoxic effects by inhibiting the mitochondrial complex I, which is involved in the production of ATP. This leads to a decrease in ATP production and an increase in reactive oxygen species (ROS) production, which can damage neurons and lead to cell death. N-(2,4-dimethylphenyl)-3-(3,4,5-trimethyl-1H-pyrazol-1-yl)butanamide has also been shown to induce apoptosis in dopaminergic neurons through the activation of caspase-3.
Biochemical and physiological effects:
N-(2,4-dimethylphenyl)-3-(3,4,5-trimethyl-1H-pyrazol-1-yl)butanamide has been shown to selectively damage dopaminergic neurons in the substantia nigra, which can lead to a decrease in dopamine levels in the brain. This can cause Parkinson's disease-like symptoms such as tremors, rigidity, and bradykinesia. N-(2,4-dimethylphenyl)-3-(3,4,5-trimethyl-1H-pyrazol-1-yl)butanamide has also been shown to increase oxidative stress and induce apoptosis in neurons, which can contribute to the development of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(2,4-dimethylphenyl)-3-(3,4,5-trimethyl-1H-pyrazol-1-yl)butanamide has been widely used in scientific research due to its ability to selectively damage dopaminergic neurons in the substantia nigra. This makes it a valuable tool for studying the underlying mechanisms of Parkinson's disease and other neurological disorders. However, N-(2,4-dimethylphenyl)-3-(3,4,5-trimethyl-1H-pyrazol-1-yl)butanamide has limitations as a research tool, as it can only mimic certain aspects of Parkinson's disease and does not fully replicate the complexity of the disease.
Direcciones Futuras
There are several future directions for research involving N-(2,4-dimethylphenyl)-3-(3,4,5-trimethyl-1H-pyrazol-1-yl)butanamide. One area of interest is the development of new treatments for Parkinson's disease and other neurodegenerative diseases that target the underlying mechanisms of the disease. Another area of interest is the development of new animal models of Parkinson's disease that better replicate the complexity of the disease. Additionally, research is needed to further elucidate the biochemical and physiological effects of N-(2,4-dimethylphenyl)-3-(3,4,5-trimethyl-1H-pyrazol-1-yl)butanamide on neurons and to identify potential therapeutic targets for the treatment of neurodegenerative diseases.
Métodos De Síntesis
N-(2,4-dimethylphenyl)-3-(3,4,5-trimethyl-1H-pyrazol-1-yl)butanamide can be synthesized through a multi-step process that involves the reaction of 2,4-dimethylbenzaldehyde with 3,4,5-trimethyl-1H-pyrazole in the presence of a base catalyst. The resulting intermediate is then reacted with butanoyl chloride to yield N-(2,4-dimethylphenyl)-3-(3,4,5-trimethyl-1H-pyrazol-1-yl)butanamide.
Aplicaciones Científicas De Investigación
N-(2,4-dimethylphenyl)-3-(3,4,5-trimethyl-1H-pyrazol-1-yl)butanamide has been used extensively in scientific research to study the underlying mechanisms of Parkinson's disease and other neurological disorders. It has been shown to selectively damage dopaminergic neurons in the substantia nigra, which is the same region of the brain that is affected in Parkinson's disease. N-(2,4-dimethylphenyl)-3-(3,4,5-trimethyl-1H-pyrazol-1-yl)butanamide has also been used to study the role of oxidative stress in neurodegenerative diseases and to develop new treatments for these disorders.
Propiedades
IUPAC Name |
N-(2,4-dimethylphenyl)-3-(3,4,5-trimethylpyrazol-1-yl)butanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N3O/c1-11-7-8-17(12(2)9-11)19-18(22)10-13(3)21-16(6)14(4)15(5)20-21/h7-9,13H,10H2,1-6H3,(H,19,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTESVGCYBOUUNS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)CC(C)N2C(=C(C(=N2)C)C)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,4-dimethylphenyl)-3-(3,4,5-trimethyl-1H-pyrazol-1-yl)butanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

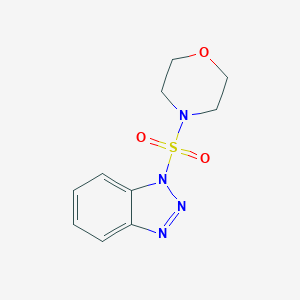
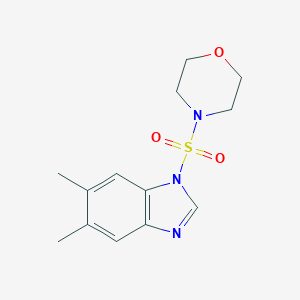

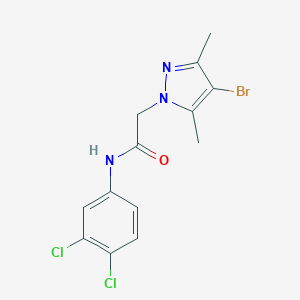

![1-{[4-(4-Fluorophenyl)piperazin-1-yl]sulfonyl}azepane](/img/structure/B497053.png)
![2,4-dimethyl-N-[1-methyl-2-(1H-1,2,4-triazol-1-yl)ethyl]benzenesulfonamide](/img/structure/B497054.png)
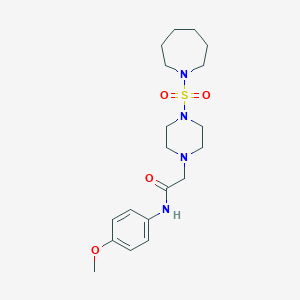

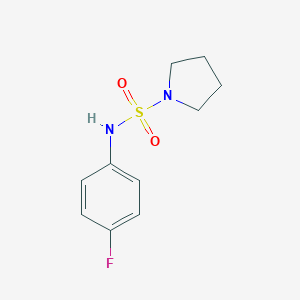
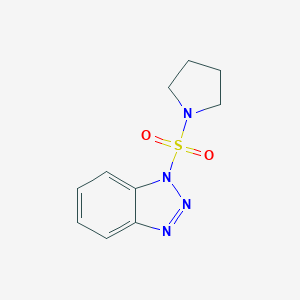
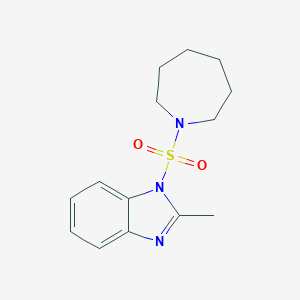
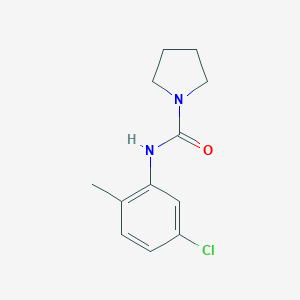
![1-[(4-methyl-1-piperidinyl)sulfonyl]-1H-1,2,3-benzotriazole](/img/structure/B497066.png)